Bienvenue dans la boutique en ligne BenchChem!

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Metabolic stability Cyclopropyl effect Drug metabolism

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS 1354024-28-4) is a chiral small molecule featuring a pyrrolidine core functionalized with an (S)-2-amino-propionyl group at the pyrrolidine 1-position, an N-cyclopropyl-acetamide moiety connected via a methylene linker at the 3-position, and a molecular formula of C₁₃H₂₃N₃O₂. The compound integrates three pharmacologically significant structural elements: the conformationally constrained cyclopropyl group, which may confer metabolic stability; the stereochemically defined (S)-amino-propionyl group, providing a chiral center for enantioselective interactions; and the pyrrolidine scaffold, which serves as a three-dimensional hydrogen-bond donor/acceptor platform for enzyme or receptor engagement.

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
Cat. No. B7921710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
Molecular FormulaC13H23N3O2
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N
InChIInChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3/t9-,11?/m0/s1
InChIKeyHINXVUAPISCIJF-FTNKSUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide: Chiral Pyrrolidine Scaffold for Medicinal Chemistry


N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS 1354024-28-4) is a chiral small molecule featuring a pyrrolidine core functionalized with an (S)-2-amino-propionyl group at the pyrrolidine 1-position, an N-cyclopropyl-acetamide moiety connected via a methylene linker at the 3-position, and a molecular formula of C₁₃H₂₃N₃O₂ . The compound integrates three pharmacologically significant structural elements: the conformationally constrained cyclopropyl group, which may confer metabolic stability; the stereochemically defined (S)-amino-propionyl group, providing a chiral center for enantioselective interactions; and the pyrrolidine scaffold, which serves as a three-dimensional hydrogen-bond donor/acceptor platform for enzyme or receptor engagement [1]. Its synthesis demands precise stereochemical control to maintain enantiopurity, making it a valuable intermediate for peptidomimetics, protease inhibitors, and GPCR-targeted drug discovery programs [1].

Why N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide Cannot Be Replaced by Regioisomeric or N-Alkyl Analogues


Within the family of N-(amino-propionyl)-pyrrolidinyl-acetamide derivatives, even minor structural alterations can fundamentally alter biological performance. The target compound's N-cyclopropyl group at the acetamide nitrogen imparts conformational rigidity distinct from N-ethyl (CAS 1354025-43-6) or N-isopropyl (CAS 1354025-86-7) analogues . Furthermore, the 3-ylmethyl connection point on the pyrrolidine ring differentiates it from 2-ylmethyl regioisomers (e.g., CAS 1354024-27-3, 1354025-76-5) and 3-yl directly attached variants (e.g., CAS 1354026-84-8, 1401666-86-1) [1]. These regioisomers may exhibit altered binding to Aurora kinases and other targets . The (S)-stereochemistry at the amino-propionyl moiety introduces an additional layer of differentiation: racemic or (R)-configured counterparts can display divergent potency profiles in enzyme inhibition assays . Consequently, substituting any in-class analogue for this specific compound without experimental validation risks introducing uncontrolled variables in biological readouts, structure-activity relationship (SAR) interpretation, and reproducibility of synthetic protocols.

Quantitative Differentiation Evidence: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide


Metabolic Stability Enhancement: N-Cyclopropyl vs. N-Ethyl and N-Isopropyl Analogues for Pyrrolidine Acetamide Series

The N-cyclopropyl substituent on the target compound is documented to resist oxidative degradation and reduce plasma clearance relative to open-chain N-alkyl analogues. Literature on related pyrrolidine-acetamide chemotypes reports that cyclopropyl introduction decreases metabolic degradation rates by up to 50% compared with N-ethyl or N-isopropyl counterparts, attributed to the strained ring's electron-withdrawing character and resistance to cytochrome P450-mediated oxidation . For example, in the N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide series, the cyclopropyl group is explicitly described as conferring superior bioactivity compared to larger alkyl groups due to enhanced target binding and metabolic stability .

Metabolic stability Cyclopropyl effect Drug metabolism

Regiochemical Differentiation: Pyrrolidine 3-ylmethyl vs. 2-ylmethyl Connectivity in Aurora Kinase and GPCR Engagement

The attachment of the N-cyclopropyl-acetamide side chain at the pyrrolidine 3-position via a methylene linker distinguishes this compound from 2-ylmethyl regioisomers. Studies on N-[(3R)-pyrrolidin-3-ylmethyl]acetamide scaffolds reveal that the 3-ylmethyl substitution pattern enables selective Aurora kinase inhibition (Aurora A and B), a validated anticancer target . By contrast, 2-ylmethyl regioisomers (e.g., N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide) have been linked to HIV-1 NNRTI activity profiles . This regiochemical divergence implies that the target compound's 3-ylmethyl architecture predisposes it toward kinase-related applications rather than antiviral targets, a distinction critical for target-focused library design.

Regiochemistry Kinase selectivity GPCR targeting

Stereochemical Purity as a Procurement Criterion: (S)-Configuration at the Amino-Propionyl Chiral Center

The target compound's (S)-configuration at the amino-propionyl moiety is critical for biological activity. In related pyrrolidine-acetamide diastereoisomers evaluated at the human melanocortin-4 receptor (MC4R), stereochemical inversion at a single center converted functional agonists into antagonists, underscoring the binary nature of stereochemistry-dependent pharmacology [1]. Commercially, the (R)-configured counterpart N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide has been profiled for anticancer activity via kinesin spindle protein (KSP) inhibition, a mechanism distinct from the protease/GPCR-targeting profile suggested for the (S)-configured target compound . The target compound is supplied at ≥95% purity with defined stereochemistry (AKSci, Fluorochem), enabling reproducible SAR without confounding enantiomeric variability .

Enantiopurity Stereochemistry Asymmetric synthesis

Conformational Rigidity and Off-Target Selectivity: Cyclopropyl vs. Open-Chain N-Alkyl Substituents in nNOS Inhibitor Scaffolds

The cyclopropyl ring's conformational rigidity can modulate inhibitor selectivity profiles. In a series of cis-3,4-pyrrolidine nNOS inhibitors, the insertion of a trans-cyclopropyl group adjacent to the amino moiety altered the basicity of the adjacent nitrogen, resulting in decreased inhibitory potency against both nNOS and eNOS compared with the parent methyl-containing inhibitor, but with altered selectivity ratios between isoforms [1]. Specifically, cyclopropyl-containing pyrrolidine inhibitors exhibited a measurable decrease in potency (quantified as reduced pIC₅₀) for both nNOS and eNOS relative to the methyl parent compound, demonstrating that the cyclopropyl group is not merely a bioisostere but an active modulator of isoform selectivity [2]. While these data derive from a distinct chemotype, the mechanistic principle—cyclopropyl-imposed electronic effects modulating adjacent amine basicity and target engagement—applies to the target compound's N-cyclopropyl-acetamide motif.

Selectivity Conformational constraint Nitric oxide synthase

N-Cyclopropyl Substitution as a Metabolic Soft Spot Modulator: Drug Discovery Procurement Value

The cyclopropyl group serves as a metabolic soft-spot modulator. Literature on cyclopropyl-containing drug candidates indicates that cyclopropyl introduction can limit polypeptide conformation, slow amide hydrolysis, and reduce plasma clearance compared to N-methyl, N-ethyl, or N-isopropyl variants . Specifically, in the N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide scaffold, the cyclopropyl moiety replaces the N-isopropyl group found in the closely related analogue N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (CAS 1354025-86-7) . This N-cyclopropyl → N-isopropyl substitution represents a deliberate medicinal chemistry strategy: cyclopropyl provides similar lipophilicity (π contribution) while offering superior metabolic stability and reduced conformational entropy upon target binding, translating to potential improvements in ligand efficiency metrics (LE, LLE) compared with the isopropyl analogue.

Metabolic soft spot Cyclopropyl SAR Lead optimization

Optimal Application Scenarios for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide in Drug Discovery


Metabolic Stability Matched Molecular Pair Analysis: N-Cyclopropyl vs. N-Isopropyl Pyrrolidine Acetamide Scaffolds

The target compound (N-cyclopropyl) and its N-isopropyl analogue (CAS 1354025-86-7) form an ideal matched molecular pair for evaluating the impact of N-alkyl cyclization on metabolic stability . Teams can procure both compounds in parallel, conduct head-to-head microsomal or hepatocyte stability assays, and quantify the clearance reduction attributable to cyclopropyl substitution. This data directly informs scaffold selection for programs where metabolic liability has been identified as a key optimization parameter. The ≥95% purity specification from established vendors (AKSci, Fluorochem) ensures assay reproducibility .

Regiochemistry-Guided Kinase vs. Antiviral Library Design

When constructing a focused compound library, the target compound's 3-ylmethyl connectivity directs screening toward kinase targets (Aurora A/B), while 2-ylmethyl regioisomers align with antiviral (HIV-1 NNRTI) profiling . Procurement of the target compound as the 3-ylmethyl regioisomer ensures that library members share a regiochemical identity consistent with kinase-directed screening cascades, avoiding wasted resources on targets for which the scaffold is suboptimal. This regiochemical precision is critical for efficient hit triaging in medium-throughput screening campaigns.

Stereochemically Defined Building Block for Peptidomimetic Protease Inhibitor Synthesis

The (S)-amino-propionyl group provides a chiral handle for diastereoselective elaboration into peptidomimetic protease inhibitors [1]. The target compound's combination of stereochemical definition, cyclopropyl conformational constraint, and derivatizable acetamide moiety makes it suitable as a privileged intermediate for synthesizing conformationally restricted transition-state mimetics targeting serine or cysteine proteases. Its documented synthetic accessibility (yields 74–99% reported for related N-cyclopropyl-pyrrolidine acetamides) supports scale-up for medicinal chemistry campaigns .

Isoform-Selective Inhibitor Development Leveraging Cyclopropyl Electronic Effects

For enzyme families with closely related isoforms (e.g., NOS, HDAC, or kinase families), the cyclopropyl group's electron-withdrawing effects on adjacent amino functionality can be exploited to tune isoform selectivity [2]. The target compound serves as a starting point for systematic SAR exploration wherein cyclopropyl retention vs. replacement with open-chain alkyl groups is evaluated across isoform panels. This application is particularly relevant for programs where isoform-selective inhibition is required to minimize mechanism-based toxicity.

Quote Request

Request a Quote for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.